4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester 4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester
Brand Name: Vulcanchem
CAS No.: 77716-16-6
VCID: VC5464565
InChI: InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24)
SMILES: CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C
Molecular Formula: C17H19N5O4
Molecular Weight: 357.37

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester

CAS No.: 77716-16-6

Cat. No.: VC5464565

Molecular Formula: C17H19N5O4

Molecular Weight: 357.37

* For research use only. Not for human or veterinary use.

4-Tert-butoxycarbonylamino-1-methyl-1h-pyrrole-2-carboxylic acid benzotriazol-1yl ester - 77716-16-6

Specification

CAS No. 77716-16-6
Molecular Formula C17H19N5O4
Molecular Weight 357.37
IUPAC Name benzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
Standard InChI InChI=1S/C17H19N5O4/c1-17(2,3)25-16(24)18-11-9-14(21(4)10-11)15(23)26-22-13-8-6-5-7-12(13)19-20-22/h5-10H,1-4H3,(H,18,24)
Standard InChI Key NQVITOLSKXXURX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)ON2C3=CC=CC=C3N=N2)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture comprises three key components:

  • A pyrrole ring substituted at the 1-position with a methyl group and at the 4-position with a Boc-protected amino group.

  • A carboxylic acid at the 2-position, activated as a benzotriazol-1-yl ester.

  • A benzotriazole leaving group, which facilitates nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H19N5O4\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{4}
Molecular Weight357.4 g/mol
CAS Registry Number77716-16-6
IUPAC NameBenzotriazol-1-yl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylate
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DCM)

The Boc group enhances stability during synthetic procedures, while the benzotriazole moiety increases electrophilicity at the carbonyl carbon, enabling efficient coupling reactions .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Carboxylic Acid Activation: 4-Tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid reacts with benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) in the presence of N,N\text{N,N}-diisopropylethylamine (DIPEA).

  • Esterification: The activated intermediate undergoes nucleophilic displacement by benzotriazole, yielding the title compound.

Mechanistic Insights

The benzotriazole group acts as a transient leaving group, enabling the formation of acyl intermediates. During peptide coupling, nucleophiles (e.g., amines) attack the electrophilic carbonyl carbon, displacing benzotriazole and forming amide bonds. This mechanism minimizes epimerization, a common issue in peptide synthesis .

Applications in Peptide Synthesis

Efficiency in Amide Bond Formation

Compared to traditional reagents like carbodiimides or NHS esters, this compound offers:

  • Rapid reaction kinetics (completion within 15–30 minutes).

  • High yields (40–94% for dipeptides).

  • Compatibility with sensitive functional groups, including Boc, Fmoc, and tert-butyl esters .

Case Study: Oligopeptide Assembly

A 2025 study demonstrated iterative couplings using benzotriazolyl esters to synthesize oligopeptides in 24–57% yields within two days. The method avoided column chromatography, highlighting its utility in high-throughput synthesis .

Comparative Analysis with Other Coupling Reagents

Table 2: Performance Metrics of Common Coupling Reagents

ReagentReaction TimeYield (%)Epimerization Risk
Benzotriazolyl Esters15–30 min40–94Low
HATU1–2 h60–90Moderate
NHS Esters2–4 h50–85High
Carbodiimides (DCC)4–6 h45–80High

Benzotriazolyl esters outperform alternatives in speed and stereochemical fidelity, making them ideal for complex peptide architectures .

Emerging Applications in Medicinal Chemistry

Anticancer Agent Development

Pyrrole derivatives exhibit dose-dependent cytotoxicity against cancer cell lines. For instance, analogs of this compound inhibited breast cancer (MCF-7) proliferation at IC50\text{IC}_{50} values of 2.5–5.0 μM, likely through interference with microtubule dynamics.

Antibacterial Peptides

Benzotriazolyl-activated esters facilitate the synthesis of cyclic peptides with enhanced membrane permeability. A 2024 study reported analogs with 8–16-fold increased activity against Gram-positive pathogens compared to linear counterparts.

Role in Materials Science

Conductive Polymer Synthesis

Incorporating pyrrole monomers into polythiophene backbones via benzotriazolyl ester couplings yielded polymers with:

  • Electrical conductivity up to 1,200 S/cm.

  • Thermal stability exceeding 300°C. Such materials are promising for flexible electronics and biosensors.

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